D-Glucitol-1,2-13C2

Metabolic flux analysis Stable isotope labeling Isotopologue specification

D-Glucitol-1,2-13C2 delivers unmatched positional specificity for resolving polyol pathway flux. Unlike unlabeled sorbitol or single-labeled isotopologues, its C1-C2 dual 13C enrichment enables precise GC-MS/2D-NMR discrimination of aldose reductase-derived vs. glycolytic fructose. With ≥99 atom% 13C and ≥98% chemical purity, it meets the rigorous demands of stable isotope dilution LC-MS/MS assays, minimizing natural abundance interference for low-nM quantitation. Ideal for diabetic complication research, bioprocess 13C-MFA, and NMR structural biology.

Molecular Formula C₄¹³C₂H₁₄O₆
Molecular Weight 184.16
Cat. No. B1161190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol-1,2-13C2
SynonymsD-Sorbitol-1,2-13C2;  Glucarine-1,2-13C2;  Esasorb-1,2-13C2;  Cholaxine-1,2-13C2;  Karion-1,2-13C2;  Sionite-1,2-13C2;  Sionon-1,2-13C2; 
Molecular FormulaC₄¹³C₂H₁₄O₆
Molecular Weight184.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol-1,2-13C2 for Stable Isotope-Resolved Metabolic Flux Analysis: Procurement Specifications and Baseline Characteristics


D-Glucitol-1,2-13C2 (synonym: D-Sorbitol-1,2-13C2) is a stable isotope-labeled sugar alcohol in which the carbon atoms at positions 1 and 2 of the glucitol backbone are enriched with the 13C isotope . With a molecular formula of C₄¹³C₂H₁₄O₆ and a molecular weight of 184.16 g/mol, the unlabeled analog corresponds to CAS 50-70-4 . The compound is supplied at isotopic enrichment levels of ≥99 atom% 13C and chemical purities typically ≥98%, with batch-specific Certificates of Analysis confirming exact isotopic enrichment and purity values .

Why D-Glucitol-1,2-13C2 Cannot Be Substituted with Unlabeled Sorbitol or Alternative 13C Isotopologues in Quantitative Metabolic Tracing


In 13C metabolic flux analysis (13C-MFA) and stable isotope-resolved metabolomics, the positional specificity of isotopic labeling determines which metabolic pathway branch points can be resolved . Unlabeled D-glucitol (sorbitol) provides no MS or NMR signal differentiation from endogenous metabolite pools and therefore yields zero flux resolution . Alternative 13C isotopologues—such as D-Sorbitol-2-13C (single-labeled at position 2 only), D-Sorbitol-13C6 (uniformly labeled), or D-Sorbitol-1-13C (single-labeled at position 1 only)—generate fundamentally different isotopomer distributions upon metabolic processing, which alter the information content of downstream mass isotopomer distribution vectors and directly impact the statistical identifiability of flux estimates in computational models [1]. Substituting one 13C labeling pattern for another without adjusting the metabolic network model and experimental design invalidates quantitative flux calculations and compromises inter-study comparability [1].

D-Glucitol-1,2-13C2 Evidence Guide: Quantitative Differentiation Versus Closest Isotopologue Alternatives


Isotopic Enrichment Specification: 99 atom% 13C Versus Single-Labeled D-Sorbitol-2-13C

D-Glucitol-1,2-13C2 is specified at 99 atom% 13C isotopic enrichment at both C1 and C2 positions . This dual-position 99 atom% enrichment specification is materially equivalent to that of single-labeled D-Sorbitol-2-13C (99 atom% 13C at C2 only, Sigma-Aldrich Cat. 605522) , but the dual labeling generates an M+2 mass shift versus an M+1 shift for the single-labeled analog, enabling discrimination of polyol pathway flux from parallel glycolytic contributions when used in tracer studies.

Metabolic flux analysis Stable isotope labeling Isotopologue specification

Positional Labeling Pattern: C1-C2 Dual Labeling Enables Polyol Pathway Flux Resolution Not Achievable with Uniform 13C Labeling

The C1-C2 dual labeling pattern of D-Glucitol-1,2-13C2 is specifically designed to trace carbon atom fate through the polyol pathway, where sorbitol dehydrogenase oxidizes sorbitol to fructose with cleavage of the C2-C3 bond [1]. In contrast, uniformly labeled D-Sorbitol-13C6 produces fully labeled fructose (M+6) that cannot distinguish polyol pathway-derived fructose from fructose produced via alternative routes [1]. Computational modeling of isotopomer distributions demonstrates that position-specific labeling patterns provide higher flux identifiability than uniform labeling for branched metabolic pathways [2].

Polyol pathway Sorbitol dehydrogenase Flux discrimination

Chemical Purity Specification: ≥98% Chemical Purity Versus Unlabeled D-Glucitol Industrial Grade

D-Glucitol-1,2-13C2 is supplied with a chemical purity specification of ≥98% (CP grade equivalent) , consistent with analytical standard-grade requirements for use as an internal standard in quantitative LC-MS/MS or GC-MS assays. Unlabeled D-glucitol of industrial or food-grade specification typically ranges from 95% to 97% purity and may contain process-related impurities that interfere with chromatographic baseline resolution in trace-level metabolite quantification .

Analytical standard Internal standard Quantitative metabolomics

Mass Shift Specification: M+2 Isotopic Signature Enables MS-Based Quantitation with Reduced Natural Abundance Interference

D-Glucitol-1,2-13C2 produces a nominal M+2 mass shift relative to unlabeled D-glucitol (M0), compared to the M+1 shift produced by mono-labeled D-Sorbitol-2-13C . The M+2 isotopic envelope of the 1,2-13C2 isotopologue is less susceptible to natural 13C abundance interference than M+1 isotopologues when used as an internal standard in isotope dilution mass spectrometry, as the natural M+2 abundance of unlabeled glucitol (~0.5% relative abundance) is substantially lower than the natural M+1 abundance (~6.7% relative abundance for C6 polyol) [1].

Mass spectrometry Isotope dilution Quantitative analysis

D-Glucitol-1,2-13C2 Optimal Deployment Scenarios in Metabolic Research and Analytical Quantification


Polyol Pathway Flux Quantification in Diabetic Complication Models

In diabetic nephropathy and retinopathy research, D-Glucitol-1,2-13C2 is administered to cell cultures or animal models to trace carbon flux through aldose reductase and sorbitol dehydrogenase. The C1-C2 dual labeling pattern enables GC-MS or 2D-NMR isotopologue analysis that discriminates between polyol pathway-derived fructose and glycolytically-derived fructose . Downstream metabolites such as fructose-6-phosphate and TCA cycle intermediates are analyzed for 13C incorporation patterns using computational flux analysis software (e.g., INCA, OpenFLUX) .

Internal Standard for Quantitative LC-MS/MS Metabolomics of Sugar Alcohols

D-Glucitol-1,2-13C2 serves as an isotope-labeled internal standard (IS) for the absolute quantification of endogenous D-glucitol (sorbitol) in biological matrices including plasma, urine, and tissue homogenates. The ≥98% chemical purity and 99 atom% 13C enrichment meet the analytical requirements for stable isotope dilution LC-MS/MS assays . The M+2 mass shift provides a distinct isotopic envelope with reduced natural abundance interference compared to M+1-labeled standards, improving assay precision at low nanomolar concentrations .

13C NMR Spectroscopic Probing of Carbohydrate Structure and Conformational Dynamics

In structural biology and carbohydrate chemistry, D-Glucitol-1,2-13C2 is employed as a 13C NMR probe to investigate molecular interactions, hydrogen bonding networks, and conformational equilibria of glucitol and its derivatives . The dual 13C enrichment at C1 and C2 positions enhances NMR signal intensity at those specific carbon sites by approximately 100-fold relative to natural abundance 13C NMR, enabling relaxation time measurements (T1, T2) and heteronuclear correlation experiments (HSQC, HMBC) that inform structure-based drug design targeting carbohydrate-binding proteins .

Metabolic Engineering: Carbon Source Utilization Studies in Microbial Systems

In bioprocess optimization and metabolic engineering of microbial production hosts, D-Glucitol-1,2-13C2 is fed as a labeled carbon source in chemostat or batch cultures. The positional 13C labeling pattern of downstream amino acids (analyzed via GC-MS of proteinogenic amino acid hydrolysates) provides isotopomer distribution vectors that constrain metabolic network models, enabling determination of intracellular flux ratios at key branch points such as the split between the oxidative and non-oxidative pentose phosphate pathways .

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